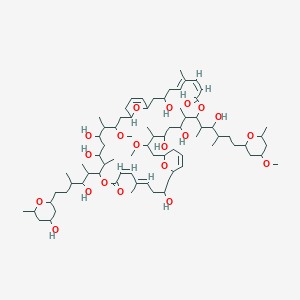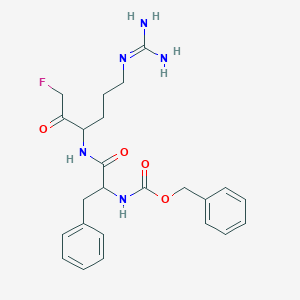
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have several biochemical and physiological effects. It increases the production of cGMP, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative stress. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to reduce inflammation and improve mitochondrial function.
実験室実験の利点と制限
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator, which can be used to study the role of cGMP in various physiological processes. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543. One potential area of research is the development of new therapeutic applications for N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 and its effects on various physiological processes. Moreover, the development of new analogs of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 with improved solubility and potency could also be an area of future research.
合成法
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with butyl azide, followed by the cyclization of the resulting intermediate with sodium hydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It has been shown to exhibit vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells.
特性
製品名 |
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC名 |
N-(2-butyltetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-9-20-18-15(17-19-20)16-14(21)10-22-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,16,18,21) |
InChIキー |
QNMXUMCJMOIKCG-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

